
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring.
Introduction of the Iodo Group: The iodo group can be introduced via iodination reactions using iodine or other iodinating agents.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to enhance reaction efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, hydrazines, and various nucleophiles. Reaction conditions may involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like Amberlyst-70 .
Major Products
The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and cyclized heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and downstream signaling pathways . The presence of the iodo group and the amino functionality plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-amino-1-methyl-1H-pyrazole and 3-amino-5-methyl-1H-pyrazole .
Uniqueness
What sets 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide apart is the presence of the iodo group, which imparts unique reactivity and binding properties. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Eigenschaften
CAS-Nummer |
1354706-15-2 |
---|---|
Molekularformel |
C5H7IN4O |
Molekulargewicht |
266.04 |
IUPAC-Name |
5-amino-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C5H7IN4O/c1-10-3(5(8)11)2(6)4(7)9-10/h1H3,(H2,7,9)(H2,8,11) |
InChI-Schlüssel |
LYZYWKCEKCGVFS-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=N1)N)I)C(=O)N |
Kanonische SMILES |
CN1C(=C(C(=N1)N)I)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.